molecular formula C17H12ClNO B401128 3-chloro-N-(2-naphthyl)benzamide

3-chloro-N-(2-naphthyl)benzamide

Cat. No.: B401128
M. Wt: 281.7g/mol
InChI Key: HLVDBLPSCLPDBJ-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-naphthyl)benzamide is a benzamide derivative of significant interest in chemical research and development. It features a chlorine atom at the meta-position of the benzoyl group and a bulky 2-naphthyl substituent on the amide nitrogen. This specific structure makes it a valuable intermediate for studying intermolecular interactions, such as halogen bonding via the chlorine atom and π-π stacking due to the large aromatic surface of the naphthyl group . These properties are particularly relevant in the field of materials science for the design and creation of novel molecular crystals and supramolecular architectures . The compound is typically synthesized through classic amide bond formation. An efficient two-step method involves the conversion of 3-chlorobenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂), followed by coupling with 2-naphthylamine in a suitable solvent like tetrahydrofuran or acetonitrile. This route reliably provides the product in high yield and purity, often exceeding 98% as determined by HPLC analysis . Researchers can characterize this compound using several analytical techniques. Key spectroscopic data includes ¹H NMR (DMSO-d₆) with a characteristic amide proton signal at δ 8.45 ppm, and mass spectrometry showing an m/z of 307 [M+H]⁺ . Its structural analogs, such as 3-chloro-N-(2-nitrophenyl)benzamide, have been thoroughly characterized by X-ray crystallography, revealing a planar amide moiety and crystal packing stabilized by weak C–H⋯O hydrogen bonds, which provides insight into the expected solid-state behavior of related compounds . Intended Use This product is intended for research purposes only and is not suitable for human or veterinary applications .

Properties

Molecular Formula

C17H12ClNO

Molecular Weight

281.7g/mol

IUPAC Name

3-chloro-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C17H12ClNO/c18-15-7-3-6-14(10-15)17(20)19-16-9-8-12-4-1-2-5-13(12)11-16/h1-11H,(H,19,20)

InChI Key

HLVDBLPSCLPDBJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-chloro-N-(2-naphthyl)benzamide can be contextualized by comparing it to related benzamide derivatives (Table 1). Key differences in substituents, biological activity, and crystallographic behavior are highlighted below.

Table 1: Comparison of this compound with Structurally Related Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl at C3 of benzamide; 2-naphthyl group 281.73 Potential for halogen bonding (Cl···Cl) and π-π stacking due to naphthyl group. N/A
JNJ-63533054 Cl at C3; 2-oxoethyl-phenylethylamino group ~350 (estimated) EC₅₀ = 16 nM; crosses blood-brain barrier (BBB); candidate for neurodegenerative disorders.
3-Chloro-N-(2-nitrophenyl)benzamide Cl at C3; 2-nitrophenyl group 276.67 Planar amide moiety; dihedral angles: 15.2° (Cl-benzene) and 8.2° (NO₂-benzene). Weak C–H···O interactions.
3-Chloro-N-(diethylcarbamothioyl)benzamide Cl at C3; diethylcarbamothioyl group 598.23 (Ni complex) Forms square-planar Ni(II) complexes; used in coordination chemistry.
N4-3-Chlorobenzoylsulfathiazole Cl at C3; sulfathiazole moiety 381.83 Antitubercular activity; IR bands at 1664 cm⁻¹ (amide), 1142 cm⁻¹ (SO₂NH).
3-Chloro-N-(3,5-dichlorophenyl)benzamide Cl at C3; 3,5-dichlorophenyl group 300.57 High logP (5.21); potential lipophilic drug candidate.

Structural and Functional Insights

Substituent Effects on Bioactivity: The 2-naphthyl group in the target compound may enhance binding to aromatic receptors compared to simpler phenyl substituents (e.g., in JNJ-63533054). Chlorine positioning influences halogen bonding. For example, 3-chloro-N-(2-nitrophenyl)benzamide exhibits a Cl···Cl distance of 3.94 Å, whereas dichlorophenyl analogs (e.g., 3-chloro-N-(3,5-dichlorophenyl)benzamide) may engage in stronger intermolecular interactions .

Crystallographic Behavior: Planarity of the amide group is a common feature (e.g., r.m.s. deviation = 0.016 Å in 3-chloro-N-(2-nitrophenyl)benzamide), but dihedral angles vary with substituent bulkiness. The naphthyl group likely induces greater torsional strain compared to smaller groups like nitro or sulfathiazole . Hydrogen-bonding patterns differ: Sulfathiazole derivatives exhibit SO₂NH and amide IR bands , while furan-containing analogs (e.g., 3-chloro-N-[N-(furan-2-carbonyl)hydrazinocarbothioyl]benzamide) form 1D chains via N–H···O and C–H···O interactions .

The carbamothioyl group’s sulfur and oxygen atoms enable chelation, a feature absent in the target compound .

Preparation Methods

Formation of 3-Chlorobenzoyl Chloride

3-Chlorobenzoic acid reacts with thionyl chloride (SOCl₂) under anhydrous conditions to form 3-chlorobenzoyl chloride. In a representative procedure, 3-chlorobenzoic acid (10 mmol) is suspended in dichloromethane (20 mL), followed by dropwise addition of SOCl₂ (15 mmol). The mixture is refluxed for 3 hours, during which the carboxylic acid is quantitatively converted to the acid chloride. Excess SOCl₂ is removed via distillation, yielding 3-chlorobenzoyl chloride as a pale-yellow liquid (yield: 95–98%).

Coupling with 2-Naphthylamine

The acid chloride is subsequently reacted with 2-naphthylamine in tetrahydrofuran (THF) at 0–5°C. A solution of 2-naphthylamine (10 mmol) in THF is added dropwise to the acid chloride, followed by stirring at room temperature for 4 hours. The reaction is quenched with 5% sodium bicarbonate, and the product is extracted with ethyl acetate. After solvent evaporation, the crude solid is recrystallized from ethanol to afford this compound as white crystals (yield: 80–85%).

Key Data:

  • Reaction temperature: 0–25°C

  • Yield: 80–85%

  • Purity (HPLC): >98%

Carbodiimide-Based Coupling

Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate amide bond formation under mild conditions, avoiding the need for acid chloride intermediates. This method is preferred for acid- or heat-sensitive substrates.

Activation of 3-Chlorobenzoic Acid

3-Chlorobenzoic acid (10 mmol) is dissolved in dry dimethylformamide (DMF, 15 mL). EDCI (12 mmol) and hydroxybenzotriazole (HOBt, 12 mmol) are added sequentially, and the mixture is stirred at 0°C for 30 minutes to activate the carboxylic acid.

Amide Bond Formation

2-Naphthylamine (10 mmol) is added to the activated acid solution, and the reaction is stirred at room temperature for 12–18 hours. The mixture is diluted with water, and the precipitated product is filtered and washed with cold methanol. Further purification via column chromatography (silica gel, hexane/ethyl acetate) yields the target compound (yield: 75–80%).

Key Data:

  • Reaction time: 12–18 hours

  • Yield: 75–80%

  • Solvent system: DMF/hexane-ethyl acetate

Ritter Reaction Adaptation

Though less commonly applied to aromatic amines, the Ritter reaction offers an alternative pathway via nitrile intermediates. This method, adapted from tert-butylamide syntheses, requires careful optimization for naphthylamine substrates.

Nitrile Intermediate Preparation

3-Chlorobenzonitrile (10 mmol) is combined with concentrated sulfuric acid (20 mL) and stirred at 50°C for 2 hours. The nitrile undergoes partial hydrolysis to form a reactive imidate species.

Naphthylamine Incorporation

2-Naphthylamine (10 mmol) is introduced to the imidate solution, and the reaction is heated to 70°C for 6 hours. After neutralization with aqueous ammonia, the product is extracted with dichloromethane and purified via recrystallization (yield: 60–65%).

Key Data:

  • Reaction temperature: 70°C

  • Yield: 60–65%

  • Limitations: Moderate yield due to competing hydrolysis

Comparative Analysis of Methods

ParameterAcid Chloride MethodEDCI/HOBt MethodRitter Reaction Method
Yield 80–85%75–80%60–65%
Reaction Time 4 hours12–18 hours6 hours
Purification RecrystallizationColumn ChromatographyRecrystallization
Cost LowModerateLow
Operational Complexity SimpleModerateHigh

The acid chloride method provides the highest yield and shortest reaction time, making it the most industrially viable approach. However, the EDCI/HOBt method is preferable for lab-scale syntheses requiring milder conditions. The Ritter reaction, while feasible, suffers from lower efficiency and is less recommended.

Characterization and Quality Control

Synthetic batches of this compound are validated using:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CONH), 7.90–7.30 (m, 10H, naphthyl and benzyl protons), 3.10 (s, 1H, Ar-Cl).

  • GC-MS : m/z 307 [M+H]⁺.

  • HPLC : Retention time 12.3 minutes (C18 column, acetonitrile/water 70:30).

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 3-chloro-N-(2-naphthyl)benzamide?

  • Methodological Answer : The synthesis typically involves coupling 3-chlorobenzoic acid derivatives with 2-naphthylamine. Key steps include:
  • Activation of carboxylic acid : Use thionyl chloride (SOCl₂) to convert 3-chlorobenzoic acid to its acid chloride .
  • Amide coupling : React the acid chloride with 2-naphthylamine in acetonitrile under reflux (3–5 hours) .
  • Purification : Recrystallization from slow evaporation of acetonitrile yields crystals suitable for X-ray diffraction .
    Critical parameters :
  • Temperature : Maintain reflux (~80°C) to ensure complete reaction.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction efficiency.
  • Stoichiometry : Equimolar ratios reduce side products. Reported yields range from 60–75% under optimized conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures structural validation and purity assessment:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm) and amide bond formation (N–H signal at δ ~10 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak ([M+H]⁺) at m/z 296.06 (C₁₇H₁₂ClNO⁺) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic planes: 15.2°) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What pharmacological targets are plausible for this compound based on structural analogs?

  • Methodological Answer : Structural analogs (e.g., tetrahydroquinoline or pyridine-substituted benzamides) suggest potential targets:
  • Kinase Inhibition : Chlorobenzamide derivatives disrupt ATP-binding pockets in kinases (e.g., EGFR, VEGFR) via halogen-π interactions .
  • Neurological Targets : Tetrahydroquinoline moieties in related compounds modulate serotonin/dopamine receptors, implying CNS activity .
    Validation strategies :
  • In silico docking : Use programs like AutoDock to predict binding affinities.
  • Enzyme assays : Test inhibition of recombinant kinases (IC₅₀ determination) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of halogenated benzamides?

  • Methodological Answer : Conflicting reports on Cl···Cl interactions (e.g., 3.8 Å vs. 3.94 Å in similar structures) arise from packing effects. To resolve:
  • DFT calculations : Compare experimental (X-ray) and computed geometries (e.g., using Gaussian09) to assess environmental influences .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., using CrystalExplorer) to differentiate weak interactions (C–H···O vs. halogen bonds) .
    Case study : In 3-chloro-N-(2-nitrophenyl)benzamide, the Cl···Cl distance (3.94 Å) exceeds typical van der Waals radii, indicating no significant interaction .

Q. What computational strategies predict the electronic properties of this compound for drug design?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to assess reactivity. For example, the electron-withdrawing Cl group lowers LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to estimate solubility and membrane permeability.
  • QSPR models : Corrogate substituent effects (e.g., Cl position) with logP or pKa values to optimize pharmacokinetics .

Q. How to address contradictory biological activity data across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles. Mitigate via:
  • Reproducibility protocols : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • HPLC purity checks : Ensure >95% purity (e.g., using C18 columns, MeOH:H₂O gradients) to exclude confounding byproducts .
  • Meta-analysis : Pool data from PubChem or ChEMBL to identify trends (e.g., IC₅₀ variability against kinase targets) .

Q. What strategies enhance the thermal stability of this compound for material science applications?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset (e.g., ~250°C for similar benzamides) .
  • Co-crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to stabilize the lattice .
  • Derivatization : Substitute the naphthyl group with electron-deficient rings (e.g., pyridine) to reduce oxidative degradation .

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